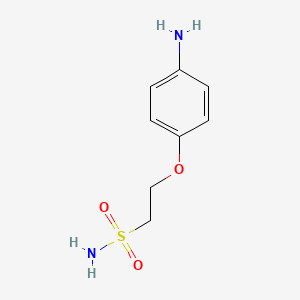

2-(4-Aminophenoxy)ethane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Aminophenoxy)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1341658-06-7 . It has a molecular weight of 216.26 . The IUPAC name of this compound is 2-(4-aminophenoxy)ethanesulfonamide .

Molecular Structure Analysis

The InChI code for 2-(4-Aminophenoxy)ethane-1-sulfonamide is1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

2-(4-Aminophenoxy)ethane-1-sulfonamide is a powder . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Chromatographic and Spectroscopic Studies

Tetraalkylammonium sulfonates, including compounds similar to 2-(4-Aminophenoxy)ethane-1-sulfonamide, have been characterized for their solvent properties and potential use in chromatographic applications. These compounds exhibit unique solvent properties and wide usable temperature ranges, making them suitable as stationary phases for gas chromatography. The detailed analysis highlighted their strong orientation and solvent hydrogen bond acceptor capacity, with a noted weak hydrogen bond donor capacity due to the preferential involvement of their functional groups in the formation of anion association complexes (Poole, Shetty, & Poole, 1989).

Novel Microbial Degradation Pathway

Research on the microbial degradation of sulfonamide antibiotics, which shares structural similarities with 2-(4-Aminophenoxy)ethane-1-sulfonamide, discovered a novel pathway initiated by ipso-hydroxylation followed by fragmentation. This process, demonstrated in Microbacterium sp. strain BR1, efficiently eliminates these compounds, suggesting potential environmental bioremediation applications (Ricken et al., 2013).

Antitumor Applications

A study on 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides, structurally related to 2-(4-Aminophenoxy)ethane-1-sulfonamide, revealed their potential in treating hypoxic tumors overexpressing carbonic anhydrase IX. These compounds, particularly the most potent derivative 11, showed significant in vitro selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, indicating their promising role in anticancer therapy (Bozdağ et al., 2018).

Water-Soluble Ligand Complexes

Research involving water-soluble amine phenols, related to the structure of 2-(4-Aminophenoxy)ethane-1-sulfonamide, has demonstrated the potential for complex formation with aluminum(III), gallium(III), and indium(III). These complexes, due to their stability and solution structures, offer insights into the development of new materials and catalysts for various chemical reactions (Caravan & Orvig, 1997).

Antimicrobial and Antifungal Activity

Sulfonamide-derived compounds, including transition metal complexes of structures akin to 2-(4-Aminophenoxy)ethane-1-sulfonamide, have shown moderate to significant antimicrobial and good antifungal activity against various strains. This suggests their potential use in developing new antimicrobial agents (Chohan & Shad, 2011).

作用機序

While the specific mechanism of action for 2-(4-Aminophenoxy)ethane-1-sulfonamide is not mentioned, sulfonamides in general have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-aminophenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMWXBXLAUSXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)

![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)